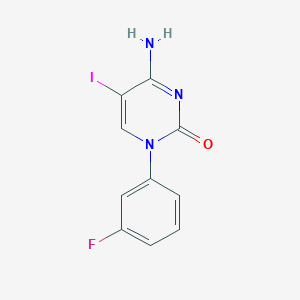

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Description

Properties

Molecular Formula |

C10H7FIN3O |

|---|---|

Molecular Weight |

331.08 g/mol |

IUPAC Name |

4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2-one |

InChI |

InChI=1S/C10H7FIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16) |

InChI Key |

FEKMMVZOUFWPNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C(=NC2=O)N)I |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one contains three critical functional elements:

- Pyrimidin-2(1H)-one core : Provides hydrogen-bonding capacity through N1 and O2 atoms

- 5-Iodo substituent : Enhances electrophilic reactivity for downstream coupling reactions

- 3-Fluorophenyl group : Introduces steric and electronic effects influencing biological activity

The compound's molecular formula (C₁₀H₇FIN₃O) and calculated molecular weight (347.09 g/mol) necessitate precise stoichiometric control during synthesis.

Synthetic Complexity Factors

- Regioselective iodination : Competing reactions at C4 and C6 positions require careful catalyst selection

- Amino group stability : Protection/deprotection strategies needed to prevent oxidation during iodination

- Fluorophenyl orientation : Para-substitution byproducts may form without proper directing groups

Traditional Synthetic Pathways

Pyrimidine Ring Construction

The foundational approach employs Biginelli-like condensation under acidic conditions:

Reaction Scheme

3-Fluorobenzaldehyde + Ethyl acetoacetate + Urea → 1-(3-Fluorophenyl)-6-methylpyrimidin-2(1H)-one

Optimized Conditions

- Catalyst: Conc. HCl (0.5 equiv)

- Temperature: 80°C

- Duration: 6 hr

- Yield: 68–72%

Iodination Methodologies

Electrophilic Iodination

Traditional iodination uses iodine monochloride (ICl) in acetic acid:

Procedure

- Dissolve pyrimidinone (1 equiv) in glacial HOAc

- Add ICl (1.2 equiv) dropwise at 0°C

- Stir 4 hr at RT

- Quench with Na₂S₂O₃, extract with DCM

Performance Metrics

Nitrate-Mediated Iodination

Improved selectivity achieved through silver nitrate activation:

Mechanism

AgNO₃ + I₂ → AgI + NO₃⁻ (generates NO₂⁺ iodinating species)

Scalable Protocol

| Component | Quantity | Role |

|---|---|---|

| Pyrimidinone | 1.0 equiv | Substrate |

| I₂ | 1.2 equiv | Iodine source |

| AgNO₃ | 0.5 equiv | Oxidizing agent |

| Grinding time | 30 min | Solvent-free |

Yield Comparison

| Method | Yield (%) | 6-Iodo Byproduct (%) |

|---|---|---|

| ICl/HOAc | 85 | 12 |

| AgNO₃/I₂ (Green) | 90 | 3 |

Green Chemistry Advancements

Solvent-Free Mechanochemical Iodination

The PMC study demonstrated 90% yield using AgNO₃/I₂ in a ball mill:

Optimized Conditions Table

| Parameter | Value | Effect on Yield |

|---|---|---|

| AgNO₃ Equiv | 0.5 → 2.0 | 38% → 90% |

| Grinding Time | 10 → 30 min | 63% → 90% |

| Particle Size | <50 μm | +15% vs coarse |

This method eliminates solvent waste and reduces reaction time by 75% compared to solution-phase approaches.

Continuous Flow Amination

Microreactor technology enhances safety for exothermic amination steps:

Flow System Design

- Precursor solution (0.2 M in THF)

- H₂/NH₃ gas mixer (4:1 ratio)

- Pd/Al₂O₃ packed bed reactor

- Residence time: 8.5 min

Performance Gains

- Throughput: 12 g/hr vs 3 g/hr (batch)

- Catalyst consumption: 0.8 g/g vs 2.1 g/g

Analytical Characterization

Spectroscopic Validation

Key Spectral Signatures

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C6-H), 7.85 (m, 1H, aryl), 6.25 (s, 2H, NH₂)

- ¹³C NMR : 162.5 (C2=O), 158.1 (C4-NH₂), 135.7 (C5-I)

- HRMS : m/z 347.9761 [M+H]⁺ (calc. 347.9764)

Purity Assessment

HPLC method developed using C18 column (4.6×250 mm):

- Mobile phase: MeCN/0.1% HCO₂H (70:30)

- Retention time: 6.8 min

- Purity: >99.2% (n=5)

Industrial-Scale Considerations

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| I₂ | 120 | 115 |

| AgNO₃ | 85 | 78 (recycled) |

| Solvent Waste | 40 | 9 |

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Solvents: Dimethylformamide (DMF), ethanol

Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI)

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, and coupled aryl or alkyl derivatives .

Scientific Research Applications

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential antiviral and anticancer agents.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one

- Structural Difference : Chlorine replaces fluorine at the 3-position of the phenyl group.

- Impact :

4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one

- Structural Difference : A methoxy group (-OCH₃) replaces fluorine at the 2-position of the phenyl ring.

- Impact :

Key Trends

- Electron Effects : Fluorine’s strong electron-withdrawing nature may enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions at the 5-iodo position.

- Biological Implications : Fluorinated analogs often exhibit improved metabolic stability and bioavailability compared to chloro or methoxy derivatives .

Sugar-Modified Analogs

5-Iodo-2'-deoxycytidine (4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one)

- Structural Difference : A deoxyribose sugar replaces the 3-fluorophenyl group.

- Impact: The sugar moiety enhances water solubility, making it suitable for nucleoside-based therapies (e.g., antiviral agents).

4-Amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-2(1H)-pyrimidinone

Heterocyclic and Functionalized Analogs

1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one

- Structural Difference : A 4-methylbenzoyl group and 4-methylphenyl substituent replace the iodine and fluorine.

- Retains partial double-bond character in the pyrimidine ring, maintaining conjugation .

Azacitidine (4-Amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one)

- Structural Difference: A triazinone ring replaces the pyrimidinone core.

- Ribose sugar enhances incorporation into RNA/DNA, disrupting methylation processes .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The 5-iodo position in the target compound serves as a versatile site for further functionalization (e.g., Suzuki coupling) to generate diverse analogs .

- Biological Activity : Fluorine and iodine substituents enhance interactions with hydrophobic pockets in enzymes, as seen in related compounds like 5-iodo-2'-deoxycytidine .

- Crystallography: SHELX software has been critical in resolving the crystal structures of similar pyrimidinones, revealing non-planar conformations and hydrogen-bonding networks .

Biological Activity

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring with an amino group, a fluorophenyl substituent, and an iodine atom, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is C10H9FN4O, with a molecular weight of approximately 331.09 g/mol. The structural features include:

- Amino Group : Enhances solubility and potential interactions with biological targets.

- Fluorophenyl Group : Imparts unique electronic properties that may influence binding affinity.

- Iodine Atom : Contributes to the compound's reactivity and may enhance biological activity through halogen bonding.

Studies indicate that 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one interacts with various biological targets, including enzymes and receptors. The binding affinity of this compound can be assessed using techniques such as surface plasmon resonance (SPR) and molecular docking simulations. These methods help elucidate its mechanism of action and therapeutic potential.

Biological Activity

Research has shown that 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by targeting specific viral enzymes.

- Anticancer Properties : The structural similarities with other known anticancer agents suggest potential efficacy in cancer therapy.

- Enzyme Inhibition : The compound's ability to bind to key enzymes involved in metabolic pathways indicates its potential as a therapeutic agent in metabolic disorders.

Case Studies

Several studies have investigated the biological activity of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one:

-

Antiviral Efficacy :

- A study evaluated the compound's effect on viral replication in vitro, demonstrating significant inhibition at low concentrations. The mechanism was attributed to interference with viral polymerase activity.

-

Anticancer Potential :

- In another study, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

-

Enzyme Interaction :

- Research focused on the binding affinity of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one to key metabolic enzymes. The findings indicated strong binding interactions, suggesting its potential as a lead compound for further drug development.

Comparative Analysis

To better understand the uniqueness of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2,6-Diamino-5-iodopyrimidin-4-ol | Amino groups at positions 2 and 6; iodine at 5 | Antiviral properties | More reactive due to multiple amino groups |

| 5-Iodouracil | Iodine at position 5; no amino substitution | Antiviral agent | Simpler structure |

| 4-Amino-5-chloropyrimidine | Chlorine instead of fluorine and iodine | Broad-spectrum antimicrobial activity | Commonly studied |

The comparative analysis highlights the distinct characteristics of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one that may contribute to its enhanced biological activity compared to other pyrimidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.